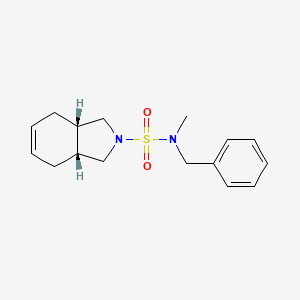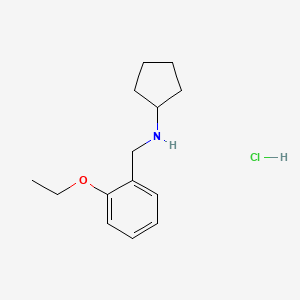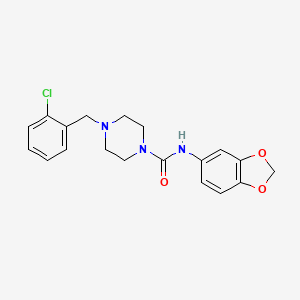
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as J147, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. J147 is a modified version of the natural compound curcumin, which is found in turmeric. J147 has been shown to improve memory and cognitive function in animal models, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have shown that this compound increases the production of proteins involved in energy metabolism and cellular stress response. This compound also activates a cellular pathway called the AMPK pathway, which is involved in regulating energy metabolism and protecting against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include:
- Improved memory and cognitive function
- Reduced inflammation
- Decreased accumulation of toxic proteins in the brain
- Increased production of proteins involved in energy metabolism and cellular stress response
- Activation of the AMPK pathway
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine in lab experiments is that it has shown promising results in animal models of Alzheimer's and Parkinson's disease. This makes it a promising candidate for further research. However, one limitation is that the synthesis method for this compound is complex and the yield is relatively low. This can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. These include:
- Further studies to determine the exact mechanism of action of this compound
- Optimization of the synthesis method to increase the yield of this compound
- Studies to determine the safety and efficacy of this compound in humans
- Development of this compound derivatives with improved properties
- Investigation of the potential use of this compound in other neurodegenerative diseases
Conclusion
This compound is a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in animal models and has a variety of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Métodos De Síntesis
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is synthesized through a multi-step process involving the modification of curcumin. The synthesis method involves the use of various reagents and solvents, making it a complex process. The yield of this compound is relatively low, which has led to efforts to optimize the synthesis method to increase the yield.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been extensively studied in animal models of Alzheimer's and Parkinson's disease. In these models, this compound has been shown to improve memory and cognitive function, reduce inflammation, and decrease the accumulation of toxic proteins in the brain. These findings suggest that this compound has potential as a therapeutic agent for these diseases.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-12-16(14-7-3-2-4-8-14)17(19)21(20-12)11-13-6-5-9-15(18)10-13/h2-10H,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNXQFLLZWTSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
![2-ethyl-N-[2-(1H-indol-1-yl)ethyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B5437318.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5437325.png)

![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5437335.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5437340.png)
![N-{3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5437343.png)
![ethyl 1-[2-(2-allylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5437345.png)
![2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5437355.png)

![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5437390.png)
![7-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5437391.png)